molecular formula C20H16N2OS B11701340 (2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11701340
M. Wt: 332.4 g/mol
InChI Key: PZSWLMJYIYWZRQ-UHFFFAOYSA-N
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Description

(2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of naphthalen-1-ylmethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable reagent to form the thiazolidinone ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-(benzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-5-(naphthalen-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

(2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the presence of the naphthalen-1-ylmethyl group, which may impart specific biological or chemical properties that differentiate it from other thiazolidinones.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

5-(naphthalen-1-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N2OS/c23-19-18(24-20(22-19)21-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2,(H,21,22,23)

InChI Key

PZSWLMJYIYWZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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